PROTAC TTK degrader-1
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Overview
Description
PROTAC TTK degrader-1 is a potent threonine tyrosine kinase (TTK) degrader that has shown significant efficacy in targeting and degrading TTK proteins. This compound has demonstrated promising anticancer activity, particularly in colorectal cancer models .
Preparation Methods
The synthesis of PROTAC TTK degrader-1 involves several steps, including the preparation of the linker and the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
PROTAC TTK degrader-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the compound’s binding affinity to its target. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
PROTAC TTK degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Biology: It helps in understanding the role of TTK in cell cycle regulation and cancer progression.
Medicine: It has shown potential as an anticancer agent, particularly in colorectal cancer models.
Industry: It can be used in the development of targeted protein degradation therapies and drug discovery .
Mechanism of Action
PROTAC TTK degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the TTK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the degrader, the target protein, and the E3 ligase. The degradation of TTK disrupts its role in cell cycle regulation, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
PROTAC TTK degrader-1 is unique in its high potency and specificity for TTK degradation. Similar compounds include:
PROTAC IRAK3 degrader-1: Targets IRAK3 protein for degradation.
PROTAC SMARCA2 degrader-2: Targets SMARCA2 protein for degradation.
PROTAC NSD3 degrader-1: Targets NSD3 protein for degradation. These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and specific applications .
Biological Activity
PROTAC TTK degrader-1 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) specifically designed to target threonine tyrosine kinase (TTK). This compound represents a significant advancement in targeted protein degradation, offering new therapeutic avenues, particularly in oncology. The mechanism of action involves hijacking the ubiquitin-proteasome system, leading to the selective degradation of TTK, which is implicated in various cancer pathways.
The biological activity of this compound relies on its ability to form a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The overall reaction can be summarized as follows:
This mechanism allows for a more efficient reduction of TTK levels within cells compared to traditional inhibitors, which often only block protein function without leading to degradation.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including COLO-205 human colorectal cancer cells. The compound has shown significant efficacy in inducing cell death through the degradation of TTK. Notably, it has been reported that this compound has an IC50 value of approximately 3.1 nM, indicating its high potency in reducing TTK levels .
Table 1: Comparison of this compound with Other Compounds
Compound Name | Target Protein | IC50 Value (nM) | Efficacy Description |
---|---|---|---|
This compound | Threonine Tyrosine Kinase | 3.1 | High potency in inducing cell death |
PROTAC 8e | Threonine Tyrosine Kinase | 1.7 | Strong degradation in COLO-205 cells |
PROTAC 8j | Threonine Tyrosine Kinase | 3.1 | Comparable efficacy to this compound |
Pharmacokinetics and Selectivity
Research indicates that this compound displays favorable pharmacokinetic properties, including good bioavailability and a prolonged half-life in vivo. In xenograft models using COLO-205 cells, treatment with this compound resulted in significant tumor reduction, confirming its therapeutic potential . The selectivity of this compound for TTK over other kinases further enhances its appeal as a targeted therapy.
Case Studies
Several case studies have illustrated the effectiveness of PROTAC technology in degrading proteins involved in cancer progression. For instance, studies involving mouse models have shown that administration of PROTACs targeting various kinases leads to substantial tumor regression and improved survival rates . These findings underscore the potential of PROTACs like TTK degrader-1 to overcome resistance mechanisms commonly seen with traditional kinase inhibitors.
Properties
Molecular Formula |
C47H53N9O7 |
---|---|
Molecular Weight |
856.0 g/mol |
IUPAC Name |
N-[4-[2-[4-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hex-5-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61) |
InChI Key |
LWHJKWAUKAHIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C |
Origin of Product |
United States |
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